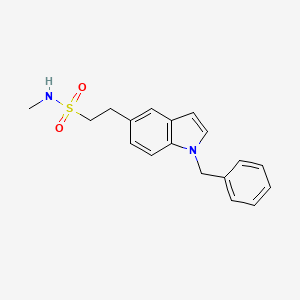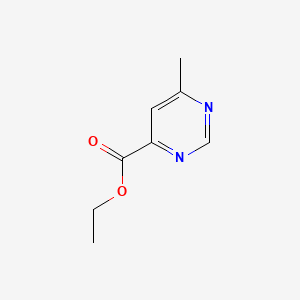
Chlorprothixene Sulfone Oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorprothixene Sulfone Oxalate is a derivative of Chlorprothixene, a typical antipsychotic drug belonging to the thioxanthene class. Chlorprothixene is known for its strong blocking effects on various receptors, including 5-HT2, D1, D2, D3, histamine H1, muscarinic, and alpha1 adrenergic receptors . This compound is used primarily in pharmaceutical testing and research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sulfones, including Chlorprothixene Sulfone Oxalate, typically involves the oxidation of sulfides or sulfoxides. Common methods include:
Oxidation of Sulfides: This method involves the oxidation of sulfides using oxidizing agents such as hydrogen peroxide or peracids.
Aromatic Sulfonylation: This involves the sulfonylation of aromatic compounds using sulfonyl chlorides in the presence of a base.
Alkylation/Arylation of Sulfinates: This method involves the alkylation or arylation of sulfinates using alkyl or aryl halides.
Industrial Production Methods
Industrial production of sulfones often employs sustainable and green chemistry approaches. Recent advancements include the use of metal-free synthesis methods and the selective functionalization of C-H bonds .
Analyse Des Réactions Chimiques
Types of Reactions
Chlorprothixene Sulfone Oxalate undergoes various chemical reactions, including:
Oxidation: Conversion of sulfides to sulfones using oxidizing agents.
Reduction: Reduction of sulfones to sulfides using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions involving the sulfone group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride.
Major Products
The major products formed from these reactions include various sulfone derivatives, which are valuable intermediates in organic synthesis .
Applications De Recherche Scientifique
Chlorprothixene Sulfone Oxalate has several scientific research applications:
Mécanisme D'action
Chlorprothixene Sulfone Oxalate exerts its effects by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain. This action depresses the release of hypothalamic and hypophyseal hormones and affects the reticular activating system, influencing basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .
Comparaison Avec Des Composés Similaires
Chlorprothixene Sulfone Oxalate is structurally related to other thioxanthene antipsychotics such as Chlorpromazine and Flupentixol . Compared to these compounds, this compound has a unique combination of receptor blocking effects, making it particularly effective in certain therapeutic applications .
List of Similar Compounds
Propriétés
Numéro CAS |
1287284-74-5 |
|---|---|
Formule moléculaire |
C20H20ClNO6S |
Poids moléculaire |
437.891 |
Nom IUPAC |
(3Z)-3-(2-chloro-10,10-dioxothioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine;oxalic acid |
InChI |
InChI=1S/C18H18ClNO2S.C2H2O4/c1-20(2)11-5-7-14-15-6-3-4-8-17(15)23(21,22)18-10-9-13(19)12-16(14)18;3-1(4)2(5)6/h3-4,6-10,12H,5,11H2,1-2H3;(H,3,4)(H,5,6)/b14-7-; |
Clé InChI |
CMTQDRXXDMVJSX-KIUKIJHYSA-N |
SMILES |
CN(C)CCC=C1C2=CC=CC=C2S(=O)(=O)C3=C1C=C(C=C3)Cl.C(=O)(C(=O)O)O |
Synonymes |
(Z)-3-(2-Chloro-10,10-dioxido-9H-thioxanthen-9-ylidene)-N,N-dimethyl-1-propanamine_x000B_Oxalate; 3-(2-Chloro-9H-thioxanthen-9-ylidene)-N,N-dimethyl-1-propanamine S,S-Dioxide Oxalate; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


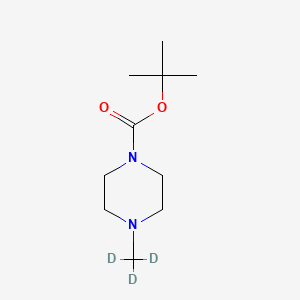
![2H,4H-4,7-Epoxy[1,3]dioxolo[4,5-c]azepine](/img/structure/B588125.png)
![1H-2,5-Ethanocyclopenta[c]pyrrole](/img/structure/B588126.png)
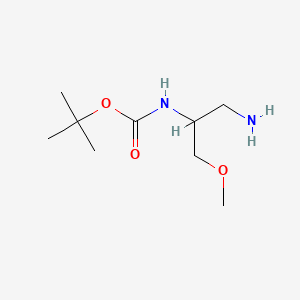
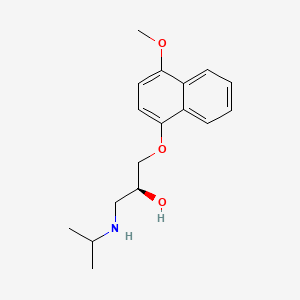
![2-(3-Iodophenyl)oxazolo[4,5-b]pyridine](/img/structure/B588136.png)


